D-Quinoylalanine

Description

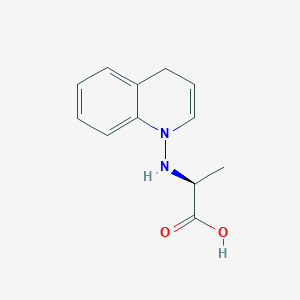

D-Quinoylalanine is a synthetic amino acid derivative characterized by a quinoline moiety attached to the D-isomer of alanine. Quinoline, a heterocyclic aromatic compound with a bicyclic structure (benzene fused to a pyridine ring), is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure

Properties

Molecular Weight |

217.24 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Quinoline Derivatives

D-Quinoylalanine shares structural homology with other quinoline-based compounds, such as 8-hydroxyquinoline and chloroquine, which are renowned for their metal-chelating and antimalarial properties, respectively. Key differences lie in the substitution patterns and functional groups:

- 8-Hydroxyquinoline: Features a hydroxyl group at the 8-position, enabling strong metal coordination .

- Chloroquine: Contains a chlorine-substituted quinoline ring and a diethylpentyl side chain, enhancing its lipophilicity and cellular uptake .

Amino Acid Derivatives

Compared to canonical amino acids and their analogs:

- D-Alanine: The D-configuration confers resistance to enzymatic degradation, a trait shared with this compound. However, the quinoline moiety introduces steric and electronic effects absent in standard amino acids .

- DL-Phenylalanine: While both contain aromatic side chains, phenylalanine’s benzyl group lacks the nitrogen heteroatom present in quinoline, reducing its capacity for π-π stacking and hydrogen bonding .

Heterocyclic Non-Amino Acid Compounds

- Quinoxaline: A bicyclic compound with two nitrogen atoms, similar to quinoline. However, quinoxaline’s symmetrical structure and lack of a fused benzene ring limit its conformational flexibility compared to this compound .

- Diphenylamine Analogs: These compounds, such as tofenamic acid, feature two benzene rings linked by an amine group. Unlike this compound, they lack the pyridine ring and amino acid backbone, resulting in distinct pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Notes:

- This compound’s moderate solubility and logP suggest balanced hydrophilicity-lipophilicity, ideal for blood-brain barrier penetration .

- Chloroquine’s high logP correlates with prolonged tissue retention but increased toxicity risks .

Antimicrobial Potential

Quinoline derivatives like chloroquine and 8-hydroxyquinoline exhibit broad-spectrum antimicrobial activity. This compound’s amino acid backbone may enhance target specificity by mimicking natural substrates of bacterial enzymes, reducing off-target effects .

Anticancer Activity

Quinoline-containing compounds often inhibit topoisomerases or histone deacetylases (HDACs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.